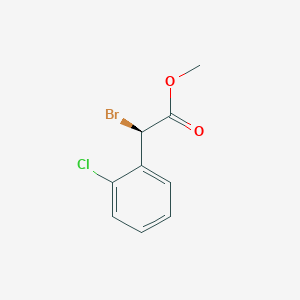![molecular formula C25H31N3O B15166877 N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea CAS No. 648420-56-8](/img/structure/B15166877.png)
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea is a complex organic compound with a unique structure that combines a dimethylamino group, a pentyl chain, a phenyl ring, and a naphthalenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)pentylbenzyl chloride with naphthalen-1-ylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the naphthalen-1-ylurea moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea can be compared with other similar compounds, such as:
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-phenylurea: This compound has a phenyl group instead of a naphthalenyl group, which may result in different biological activities and chemical properties.
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-benzylurea: The presence of a benzyl group can influence the compound’s reactivity and interactions with molecular targets.
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-pyridylurea: The pyridyl group introduces additional nitrogen atoms, which can affect the compound’s binding affinity and specificity.
The uniqueness of N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
648420-56-8 |
|---|---|
Molecular Formula |
C25H31N3O |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[[4-[5-(dimethylamino)pentyl]phenyl]methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C25H31N3O/c1-28(2)18-7-3-4-9-20-14-16-21(17-15-20)19-26-25(29)27-24-13-8-11-22-10-5-6-12-23(22)24/h5-6,8,10-17H,3-4,7,9,18-19H2,1-2H3,(H2,26,27,29) |
InChI Key |
ZJBBKQVPNPCUAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
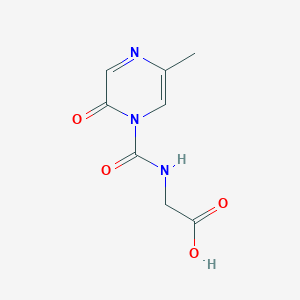
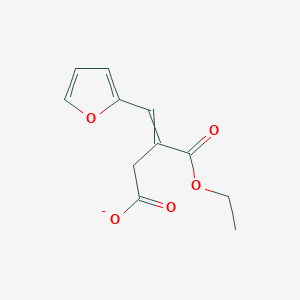
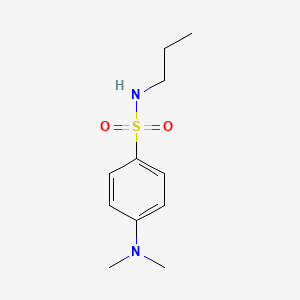

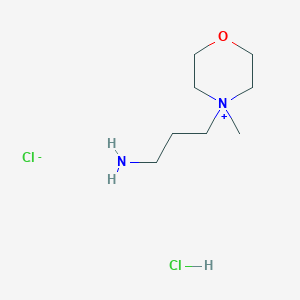
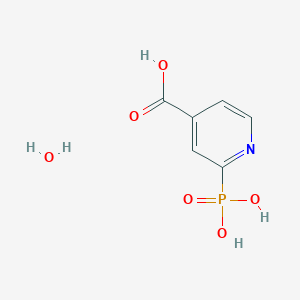
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)

